molecular formula C3H8O B032920 Propan-2-(2H)ol CAS No. 3979-51-9

Propan-2-(2H)ol

Cat. No. B032920
CAS RN: 3979-51-9
M. Wt: 61.1 g/mol
InChI Key: KFZMGEQAYNKOFK-QYKNYGDISA-N
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Description

Synthesis Analysis

The synthesis of propan-2-(2H)ol involves various chemical reactions and catalysts. One study explores the catalytic conversion of propan-2-ol using carbon catalysts with different chemical surface natures, demonstrating both dehydration and dehydrogenation of the substrate under specific conditions (Szymański & Rychlicki, 1993).

Molecular Structure Analysis

The molecular structure of propan-2-(2H)ol has been analyzed using molecular modeling and simulation techniques. A study by Muñoz-Muñoz et al. (2018) developed a new force field for propan-2-ol based on quantum chemical calculations to analyze the hydrogen bonding structure in the propan-2-ol + water mixture (Muñoz-Muñoz et al., 2018).

Chemical Reactions and Properties

The photocatalytic oxidation of propan-2-ol to propanone using polyoxometalates (POM) in aqueous solutions is an example of the chemical reactions involving propan-2-(2H)ol. This reaction highlights the role of OH radicals in the selective oxidation process (Mylonas et al., 1999).

Physical Properties Analysis

The physical properties of propan-2-(2H)ol, such as diffusion coefficients and shear viscosity, are important for understanding its behavior in various applications. These properties are tied to the molecular structure and hydrogen bonding network of the substance, as discussed in the study by Muñoz-Muñoz et al. (2018).

Chemical Properties Analysis

Propan-2-(2H)ol's chemical properties, including its reactivity and stability, are influenced by its molecular structure. For instance, the formation of propene and acetone during its conversion on zeolites highlights its chemical reactivity and the role of catalysts in such transformations (Hunger & Horvath, 1997).

Scientific Research Applications

Dermal and Pulmonary Absorption in Hand Hygiene

Propan-2-ol, commonly found in hand rubs, has been studied for its dermal and pulmonary absorption. Research indicates that only minimal amounts are absorbed through the skin or lungs during hand hygiene, suggesting a low risk of chronic systemic toxic effects from regular use of hand rubs containing propan-2-ol (Below et al., 2012).

Cardioprotective and Antiarrhythmic Properties

Propan-2-ol derivatives have been investigated for their potential cardioprotective and antiarrhythmic effects. A study on a specific derivative, oxalate salt of 1-(isopropylamino)-3-(5-((isopropylamino) methyl)-2-methoxyphenoxy) propan-2-ol (PP-24), showed significant cardioprotective activity in animal models, suggesting its potential in treating cardiovascular diseases (Nikam et al., 2011).

Antimicrobial Activity

The antimicrobial efficacy of propan-2-ol-based hand rubs against various microorganisms, including feline calicivirus (a surrogate for norovirus), has been compared with other alcohols like ethanol. Studies suggest that higher concentrations of propan-2-ol in hand rubs are associated with better antimicrobial efficacy, highlighting its importance in infection control measures (Kampf et al., 2005).

Transdermal Resorption and Safety

Investigations into the transdermal resorption of propan-2-ol from skin disinfectants have indicated no clinically relevant absorption within an hour of application, whether used alone or in combination with ethanol. This suggests that the use of propan-2-ol-containing disinfectants is safe for medical applications (Kirschner et al., 2007).

Role in Anesthesia and Pain Management

Propan-2-ol and its derivatives have been explored for their roles in anesthesia and pain management. Studies have shown that certain derivatives can enhance the effects of anesthetics like propofol and reduce related side effects, potentially improving the efficacy and safety of anesthetic procedures (Li et al., 2016).

Safety And Hazards

Propan-2-ol causes serious eye irritation and may cause drowsiness or dizziness . It is flammable and vapors may form explosive mixtures with air .

properties

IUPAC Name

2-deuteriooxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMGEQAYNKOFK-QYKNYGDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192865
Record name Propan-2-(2H)ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deuteriooxypropane

CAS RN

3979-51-9
Record name 2-Propanol-d
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-(2H)ol
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Record name Propan-2-(2H)ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propan-2-[2H]ol
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